![molecular formula C35H51ClO2S2 B14345648 (Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride CAS No. 104165-64-2](/img/structure/B14345648.png)
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride is a complex organic compound with a unique structure that includes a decyloxyphenyl group and a dithiolylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride typically involves multiple steps, starting with the preparation of the decyloxyphenyl and dithiolylidene intermediates. These intermediates are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include decyl bromide, phenol, and various sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as flash-within-flash Joule heating, which allows for the rapid and efficient synthesis of high-quality materials . This method reduces energy consumption and minimizes the production of harmful byproducts, making it a more sustainable option for large-scale production.
化学反应分析
Types of Reactions
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene moiety to a dithiol.
Substitution: The decyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols. Substitution reactions can result in a variety of alkyl or aryl derivatives.
科学研究应用
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of (Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but a simpler structure.
tert-Butyl carbamate: Another compound with similar functional groups but different applications.
Uniqueness
(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride stands out due to its complex structure, which imparts unique chemical and biological properties
属性
CAS 编号 |
104165-64-2 |
|---|---|
分子式 |
C35H51ClO2S2 |
分子量 |
603.4 g/mol |
IUPAC 名称 |
3,5-bis(4-decoxyphenyl)dithiol-1-ium;chloride |
InChI |
InChI=1S/C35H51O2S2.ClH/c1-3-5-7-9-11-13-15-17-27-36-32-23-19-30(20-24-32)34-29-35(39-38-34)31-21-25-33(26-22-31)37-28-18-16-14-12-10-8-6-4-2;/h19-26,29H,3-18,27-28H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FRYOSUBEURPLPR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=[S+]S2)C3=CC=C(C=C3)OCCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



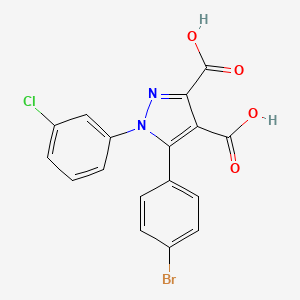
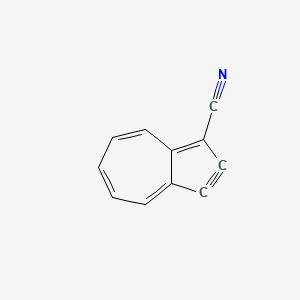
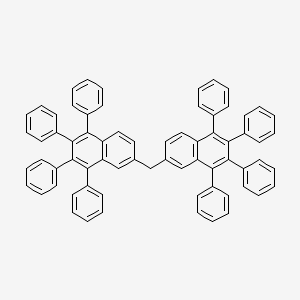
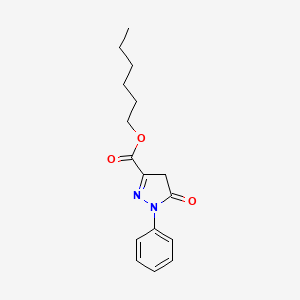

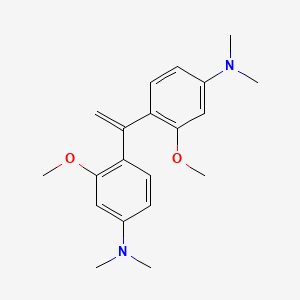
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
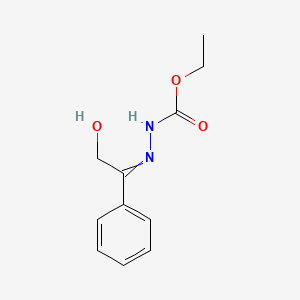
![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
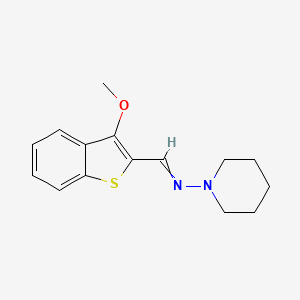
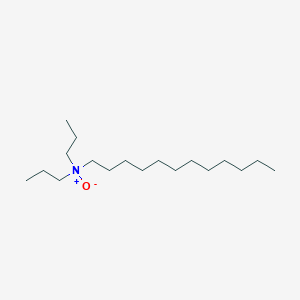
silane](/img/structure/B14345642.png)
